N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Beschreibung
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic amide derivative featuring two heterocyclic moieties: a pyrrolo[2,3-c]pyridine ring with a methyl-substituted oxo group and a quinazolinone system. Its design likely aims to enhance target specificity and metabolic stability compared to simpler heterocyclic compounds .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-24-10-6-15-7-11-25(21(29)19(15)24)13-9-22-18(27)8-12-26-14-23-17-5-3-2-4-16(17)20(26)28/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRBXUWCNHCOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves multiple steps. Typically, it begins with the formation of the quinazolinone ring via a cyclization reaction involving an anthranilic acid derivative and an isatoic anhydride. This is followed by the addition of the pyrrolo[2,3-c]pyridine moiety through a series of coupling reactions. The final step involves the condensation of these two structures under controlled conditions.
Industrial Production Methods: : On an industrial scale, the production of this compound can be achieved through a streamlined synthetic route, utilizing large-scale batch reactors. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Commonly used catalysts include palladium-based systems to facilitate coupling reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple reactive sites allows for a wide range of modifications.
Oxidation: : The pyrrolo ring can be oxidized using agents like hydrogen peroxide, leading to the formation of hydroxyl derivatives.
Reduction: : The compound can be reduced using agents such as sodium borohydride, which may result in the opening of the quinazolinone ring.
Common Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -10°C to 120°C and inert atmospheres to prevent unwanted side reactions.
Major Products: : Major products from these reactions include hydroxylated derivatives, reduced amides, and substituted analogs with varying functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, the pyrrolo[2,3-c]pyridine scaffold has been linked to inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry explored the anticancer activity of pyrrolo[2,3-c]pyridine derivatives, revealing that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) . The compound N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide was hypothesized to exhibit similar effects due to its structural analogies.
Antimicrobial Properties
The quinazoline component has been associated with antimicrobial activity, making this compound a candidate for further exploration in treating infections caused by resistant bacteria.
Case Study:
A research article highlighted the antimicrobial efficacy of quinazoline derivatives against Staphylococcus aureus and Escherichia coli, suggesting that modifications could enhance potency . The incorporation of the pyrrolo[2,3-c]pyridine structure may synergistically improve activity against these pathogens.
Enzyme Inhibition
There is evidence that compounds similar to N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide serve as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
Data Table: Enzyme Inhibition Studies
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The compound shares structural similarities with other synthetic amides and heterocyclic derivatives. A notable analogue is N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h) (), which contains a pyrazolo[3,4-b]pyridine core and an amide side chain. Key differences include:
*Molecular weight estimated based on structural complexity.
The quinazolinone moiety in the target compound is associated with kinase inhibition in literature, while the pyrrolopyridine system may enhance cellular permeability .
Bioactivity and Mechanism
While direct bioactivity data for the target compound are unavailable, ferroptosis-inducing agents () and marine actinomycete-derived compounds () provide context for comparison:
- Ferroptosis Inducers (FINs): Compounds triggering ferroptosis in oral squamous cell carcinoma (OSCC) often feature electrophilic groups (e.g., quinones) or redox-active moieties. The target compound’s quinazolinone may act similarly, though its amide linkage could reduce off-target effects compared to natural FINs like artemisinin derivatives .
- Marine Actinomycete Metabolites: These compounds (e.g., salternamides) often exhibit cytotoxicity via protease inhibition. The target compound’s synthetic design may prioritize selectivity over broad-spectrum activity, a common trade-off in natural product optimization .
Research Findings and Therapeutic Potential
Selectivity and Efficacy
highlights that OSCC cells show higher ferroptosis sensitivity than normal cells, suggesting a therapeutic window for compounds like the target molecule.
Limitations and Gaps
- Lack of Direct Data: No pharmacokinetic or in vivo studies are referenced, limiting mechanistic conclusions.
- Natural vs. Synthetic Trade-offs : Natural compounds () offer structural diversity but face scalability challenges. The target compound’s synthetic origin may address this but requires validation of bioavailability .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
